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Compound of Interest

4-Bromo-2-Chloro-5-
Compound Name:
Fluoropyridine

cat. No.: B1520515

An In-Depth Technical Guide to 4-Bromo-2-Chloro-5-Fluoropyridine: Properties, Synthesis,
and Reactivity for Advanced Research

This guide provides a comprehensive technical overview of 4-Bromo-2-Chloro-5-
Fluoropyridine, a halogenated heterocyclic compound of significant interest to researchers
and professionals in drug development and materials science. Given its unique substitution
pattern, this molecule serves as a versatile building block for creating complex molecular
architectures. This document delves into its chemical and physical properties, outlines a
plausible synthetic pathway, explores its reactivity, and discusses its potential applications,
grounding all information in established chemical principles.

Core Chemical Identity and Physical Properties

4-Bromo-2-Chloro-5-Fluoropyridine is a polysubstituted pyridine ring, a foundational
structure in medicinal chemistry. Its identity is unequivocally established by its CAS number
and structural formula.

Structural and Molecular Data

The arrangement of electron-withdrawing halogen substituents on the pyridine ring dictates the
molecule's electronic properties and reactivity. The structure is detailed below.

Caption: Chemical structure of 4-Bromo-2-Chloro-5-Fluoropyridine.
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Table 1: Core Chemical Identifiers

Identifier Value Source

4-bromo-2-chloro-5-

IUPAC Name L

fluoropyridine
CAS Number 884495-10-7 [11[2]
Molecular Formula CsH2BrCIFN [2]
Molecular Weight 210.43 g/mol [2][3]

| INChl Key | ZRTWQQQUONAULI-UHFFFAOYSA-N | |

Physical Properties

While specific, experimentally verified physical properties for 4-Bromo-2-Chloro-5-
Fluoropyridine are not widely published, data from suppliers and predictions for closely
related isomers provide valuable context.

Table 2: Physical and Safety Data
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Property Value Notes
Colorless to off-white to
Appearance pale-yellow liquid, crystal, Supplier data.
or semi-solid.
Predicted for the isomer 4-
Boiling Point ~228 °C Bromo-5-chloro-2-
fluoropyridine.[3]
Predicted for the isomer 4-
Density ~1.83 g/cm?3 Bromo-5-chloro-2-
fluoropyridine.[3]
Store at 2-8°C under an inert N
Storage Recommended for stability.

atmosphere.[4]

Hazard Statements

H302, H315, H319, H332,
H335

Harmful if swallowed or
inhaled, causes skin and
serious eye irritation, may

cause respiratory irritation.

| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing vapors, wear protective
equipment, and follow standard first aid for eye contact. |

Spectroscopic Profile (Predicted)

Direct spectroscopic data for this compound is not readily available in public databases.

However, a robust prediction of its spectral characteristics can be made based on its structure

and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The spectrum is expected to show two distinct signals in the aromatic region

(typically 7.0-8.5 ppm).

o The proton at C3 will appear as a doublet, split by the adjacent fluorine atom at C5

(typically a 3JHF coupling of ~4-8 Hz).
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o The proton at C6 will also appear as a doublet, but with a smaller long-range coupling to
the fluorine at C5 (a #JHF coupling of ~1-3 Hz).

e 13C NMR: The proton-decoupled 3C NMR spectrum should display five signals for the five
carbon atoms of the pyridine ring.

o Each carbon signal will be split by the fluorine atom, with the magnitude of the coupling
constant (JCF) depending on the number of bonds separating the carbon and fluorine
atoms.

o The C5 signal will show the largest coupling (1QJCF, typically >200 Hz).
o The C4 and C6 signals will exhibit smaller two-bond couplings (2JCF).

o The C2 and C3 signals will show even smaller three- and four-bond couplings,
respectively. This complex splitting pattern is a hallmark of fluorinated aromatic
compounds.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands corresponding to
the following functional groups:

Aromatic C-H stretch: ~3050-3100 cm™!

C=C and C=N ring stretching: ~1400-1600 cm™1

C-F stretch: ~1200-1250 cm~1 (strong)

C-Cl stretch: ~700-850 cm—1

C-Br stretch: ~500-650 cm~—!

Mass Spectrometry (MS)

In an electron impact (El) mass spectrum, the molecular ion peak (M*) would be a key
diagnostic feature. Due to the presence of bromine (isotopes 7°Br and 8Br in ~1:1 ratio) and
chlorine (isotopes 3°Cl and 3/Cl in ~3:1 ratio), the molecular ion will appear as a characteristic
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cluster of peaks (M, M+2, M+4, M+6), which is definitive for a molecule containing one Br and

one CI| atom.

Synthesis Pathway: A Representative Protocol

A specific, scalable synthesis for 4-Bromo-2-Chloro-5-Fluoropyridine is not detailed in readily
available literature. However, a chemically sound and logical pathway can be constructed
based on established methodologies for polysubstituted pyridines, such as Sandmeyer and
bromination reactions.[7][8]

The proposed pathway begins with a commercially available aminofluoropyridine, proceeds
through a bromination step, and concludes with a diazotization-chlorination (Sandmeyer)

reaction.

Proposed Synthesis of 4-Bromo-2-Chloro-5-Fluoropyridine

1. NaNOz, HCI (ag), 0°C
2. cucl

4-Bromo-2-chloro-5-fluoropyridine

Click to download full resolution via product page

Caption: Plausible synthetic route for 4-Bromo-2-Chloro-5-Fluoropyridine.

Experimental Protocol (Representative)

Step 1: Bromination of 2-Amino-5-fluoropyridine

» Dissolve 2-amino-5-fluoropyridine (1.0 equiv) in a suitable solvent such as acetonitrile or
dichloromethane.

e Cool the solution to 0°C in an ice bath.

e Slowly add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the
temperature below 5°C. The rationale for using NBS is that it is a mild and selective
brominating agent for electron-rich aromatic rings.
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» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or
LC-MS for the disappearance of starting material.

e Upon completion, quench the reaction with aqueous sodium thiosulfate solution, and extract
the product with ethyl acetate.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude 2-amino-4-bromo-5-fluoropyridine.

Step 2: Sandmeyer Reaction to Introduce Chlorine

e Suspend the crude 2-amino-4-bromo-5-fluoropyridine (1.0 equiv) in a mixture of
concentrated hydrochloric acid and water at 0°C.

e Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the
temperature strictly between 0 and 5°C to form the diazonium salt. This intermediate is highly
reactive and thermally unstable; low temperature is critical to prevent decomposition.

 In a separate flask, prepare a solution of copper(l) chloride (CuCl) (1.2 equiv) in
concentrated hydrochloric acid.

e Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas
evolution will be observed.

 After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

o Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the
combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

» Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-
Chloro-5-Fluoropyridine.

Reactivity and Strategic Application

The utility of 4-Bromo-2-Chloro-5-Fluoropyridine lies in the differential reactivity of its three
halogen substituents, enabling selective and sequential functionalization.
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Caption: Reactivity map showing pathways for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is the most reactive site for standard palladium-catalyzed
cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig
amination (C-N bond formation).[9] This is due to the general reactivity trend of aryl halides in
oxidative addition to Pd(0), which is | > Br >> CI.

o Causality: By carefully selecting a catalyst system (e.g., Pd(OAc)z with a suitable phosphine
ligand like SPhos or XPhos) and using milder reaction temperatures (e.g., 80-100°C), one
can selectively couple at the C-Br position while leaving the more robust C-CI bond intact for
subsequent transformations.[10][11] This chemoselectivity is the cornerstone of its utility as a
building block.

Nucleophilic Aromatic Substitution (SNATr)

The pyridine nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic
attack. While the C4 position is occupied by a good leaving group (Br~), the C2 position is also
highly activated and bears a chlorine atom.
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o Causality: The C2 position is generally the most electron-deficient site in pyridines, making it
highly susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[12]
[13] The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate.
While the C-F bond is very strong, the fluoride ion is an excellent leaving group in SNAr
reactions once the C-F bond is broken. However, the C-Cl at the activated C2 position is
typically more labile than the C-F at the less activated C5 position. Therefore, harsh
conditions (high temperatures, strong nucleophiles) would likely lead to substitution at the C2
position.

This competition between Pd-coupling at C4 and SNAr at C2 allows for orthogonal synthetic
strategies, where one position can be modified while preserving the other for a later step.

Conclusion

4-Bromo-2-Chloro-5-Fluoropyridine is a high-value synthetic intermediate whose potential is
derived from the electronically distinct nature of its halogen substituents. While detailed
experimental data in the public domain is sparse, a clear picture of its properties and reactivity
can be constructed from fundamental chemical principles and comparison with related
structures. This guide provides the foundational knowledge for researchers to strategically
incorporate this versatile building block into synthetic programs targeting novel pharmaceuticals
and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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